N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
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Overview
Description
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a chemical compound with the molecular formula C15H18N2O3S2 and a molecular weight of 338.45 g/mol . This compound is characterized by the presence of an isopropylamino group, a sulfonyl group, a phenyl ring, and a thienyl ring, making it a complex and versatile molecule.
Preparation Methods
The synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with isopropylamine to form N-(4-isopropylaminosulfonyl)aniline. This intermediate is then reacted with 2-thiopheneacetyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thienyl groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and amines.
Scientific Research Applications
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth .
Comparison with Similar Compounds
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can be compared with other similar compounds, such as:
N-(4-sulfamoylphenyl)-2-thiopheneacetamide: This compound has a similar structure but lacks the isopropylamino group, which may result in different biological activities and chemical properties.
N-(4-aminophenyl)-2-thiopheneacetamide:
N-(4-isopropylaminophenyl)-2-thiopheneacetamide: This compound lacks the sulfonyl group, which may influence its chemical stability and biological activity.
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(2)17-22(19,20)14-7-5-12(6-8-14)16-15(18)10-13-4-3-9-21-13/h3-9,11,17H,10H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIDNPDAQQIMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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